(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-13-3-2-4-17-19(13)22-21(30-17)24-9-7-23(8-10-24)20(26)18-12-14-11-15(25(27)28)5-6-16(14)29-18/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBRJYRKQLRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a derivative of piperazine and thiazole, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a nitro-substituted benzo[b]thiophene, which are key to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole with piperazine derivatives and nitro-substituted benzo[b]thiophene using standard organic synthesis techniques. The process often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. A study on related compounds demonstrated that many synthesized derivatives showed moderate to good antimicrobial activity against various bacterial strains, suggesting that similar activities may be expected from this compound .
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Thiazole derivatives have been reported to inhibit key cancer-related pathways. For instance, compounds with similar structural features have shown inhibitory effects on tyrosine kinases, which are crucial for cancer cell proliferation . This suggests that this compound may possess similar capabilities.
Study 1: Antimicrobial Screening
In a systematic study involving various piperazine derivatives, it was found that compounds containing thiazole exhibited enhanced antimicrobial properties compared to their non-thiazole counterparts. Specifically, compounds with electron-withdrawing groups like nitro showed increased efficacy against gram-positive bacteria .
Study 2: Inhibition of Tyrosine Kinases
In another research effort focusing on thiazole derivatives, several compounds were synthesized and evaluated for their ability to inhibit tyrosine kinase activity. The results indicated that modifications in the aromatic rings significantly influenced their inhibitory potency, paving the way for further exploration of similar structures including this compound .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Methanone Scaffolds
a. Imidazo[2,1-b]thiazole-Based Methanones ()
Compounds 9ea–9ee share a piperazine-methanone core but replace the benzo[b]thiophen group with 5-phenylimidazo[2,1-b]thiazole. Substituents on the sulfonyl-piperazine (e.g., methoxy, chloro, tert-butyl) influence melting points (232–350°C) and yields (75–86%). The target compound’s 5-nitrobenzo[b]thiophen may confer distinct electronic and steric properties compared to imidazo[2,1-b]thiazole derivatives.
b. Ferrocene-Benzo[b]thiophen Derivatives ()
The compound [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone demonstrates potent antiproliferative activity (superior to cisplatin). The target’s 5-nitro group could enhance cytotoxicity through increased electron deficiency, contrasting with the ferrocene moiety’s redox activity.
c. Thiazole-Piperazine Triazole Derivatives ()
Compounds 5i–5l incorporate triazole or indoline-dione groups instead of benzo[b]thiophen. For example, 5j (EI-MS: 507.10) has a benzo[d]thiazol-2-ylthio substituent. The target’s nitro group may improve metabolic stability compared to sulfur-containing analogs.
a. Nitro vs. Sulfonyl/Urea Groups
- Sulfonyl Groups () : Compounds 9ea–9ee with sulfonyl-piperazines showed CA inhibition, suggesting the target’s nitro group might modulate similar pathways.
- Urea Derivatives (): Compounds 11a–11o with urea linkers (e.g., 11k, ESI-MS: 568.2 [M+H]+) exhibit varied bioactivities. The target’s methanone linker may reduce hydrogen-bonding capacity compared to urea.
b. Electron-Donating vs. Withdrawing Groups
- Methoxy Substitutents () : Derivatives like 13 (MW: 422.54) with methoxy groups show higher yields (75–86%) but lower electron deficiency than the target’s nitro group.
- Chloro/Fluoro Substitutents () : Halogenated analogs (e.g., 11c , 15 ) often display improved lipophilicity and target engagement, though the nitro group may offer stronger electronic effects.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone?
- Methodology : The synthesis typically involves a multi-step approach:
Coupling of benzo[d]thiazole and piperazine : React 4-methylbenzo[d]thiazol-2-amine with piperazine under reflux using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
Nitrobenzo[b]thiophene ketone formation : Introduce the 5-nitrobenzo[b]thiophen-2-yl group via nucleophilic acyl substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) to activate the carbonyl .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters : Temperature control (±2°C), solvent selection (DMF for solubility vs. THF for reactivity), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). NOESY confirms spatial proximity of the nitro and methyl groups .
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) functionalities .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 453.0825) and isotopic patterns .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM in S. aureus) may arise from assay conditions.
- Methodology :
- Standardized Assays : Use CLSI guidelines for MIC testing, ensuring consistent inoculum size (5 × 10⁵ CFU/mL) and pH (7.2–7.4) .
- Structural Analogs : Compare activity of derivatives (e.g., replacing nitro with methoxy) to identify pharmacophore contributions .
- Meta-Analysis : Aggregate data from ≥3 independent studies using fixed-effects models to calculate pooled effect sizes .
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Solubility Enhancement : Use co-solvents (PEG-400) or salt formation (hydrochloride) to improve aqueous solubility (>0.1 mg/mL) .
- Metabolic Stability : Pre-treat liver microsomes with NADPH to assess CYP450-mediated degradation (t₁/₂ > 60 minutes desirable) .
- Prodrug Design : Introduce ester groups at the piperazine nitrogen to enhance bioavailability .
Q. How do computational models predict this compound’s target interactions?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR, PDB ID: 1M17). The nitro group forms H-bonds with Thr766 (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects (e.g., hERG channel binding).
- In Vivo Toxicity : LD₅₀ and organ-specific toxicity profiles remain uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
